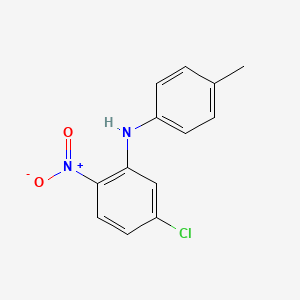
5-Chloro-N-(4-methylphenyl)-2-nitrobenzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methylphenyl)-2-nitro-5-chloroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a nitro group, a chloro group, and a methyl-substituted phenyl group attached to an aniline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-2-nitro-5-chloroaniline typically involves the nitration of 4-methylphenylamine followed by chlorination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The resulting nitro compound is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Industrial Production Methods
In an industrial setting, the production of N-(4-Methylphenyl)-2-nitro-5-chloroaniline can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to maintain precise control over temperature, pressure, and reagent addition, thereby enhancing the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Methylphenyl)-2-nitro-5-chloroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Reduction: N-(4-Methylphenyl)-2-amino-5-chloroaniline.
Substitution: N-(4-Methylphenyl)-2-nitro-5-substituted aniline derivatives.
Oxidation: N-(4-Carboxyphenyl)-2-nitro-5-chloroaniline.
Applications De Recherche Scientifique
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Its derivatives have been explored for their antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(4-Methylphenyl)-2-nitro-5-chloroaniline and its derivatives often involves interactions with biological macromolecules, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methyl groups may influence the compound’s binding affinity and specificity towards its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Methylphenyl)-2-nitroaniline: Lacks the chloro group, which may affect its reactivity and biological activity.
N-(4-Methylphenyl)-5-chloroaniline: Lacks the nitro group, which may reduce its potential for bioreduction and subsequent biological effects.
N-(4-Methylphenyl)-2-chloroaniline: Lacks the nitro group, similar to the previous compound, with potential differences in reactivity and biological activity.
Uniqueness
N-(4-Methylphenyl)-2-nitro-5-chloroaniline is unique due to the presence of both nitro and chloro groups, which confer distinct chemical reactivity and biological properties
Propriétés
Numéro CAS |
32724-92-8 |
|---|---|
Formule moléculaire |
C13H11ClN2O2 |
Poids moléculaire |
262.69 g/mol |
Nom IUPAC |
5-chloro-N-(4-methylphenyl)-2-nitroaniline |
InChI |
InChI=1S/C13H11ClN2O2/c1-9-2-5-11(6-3-9)15-12-8-10(14)4-7-13(12)16(17)18/h2-8,15H,1H3 |
Clé InChI |
WCKVMYLQVAUBIA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















